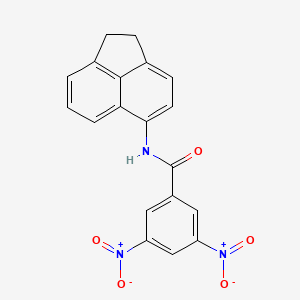
N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes: The synthetic preparation of N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dinitrobenzamide involves several steps. While specific methods may vary, a common approach includes the following:
Acenaphthene Derivative Formation: Start with acenaphthene, which undergoes a series of reactions (such as nitration and reduction) to yield the desired intermediate.
Benzamide Formation: The intermediate is then reacted with 3,5-dinitrobenzoic acid or its derivatives to form this compound.
Industrial Production: Industrial-scale production typically involves optimizing reaction conditions, scalability, and safety. detailed industrial methods are proprietary and may not be publicly available.
化学反応の分析
N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dinitrobenzamide can participate in various reactions:
Reduction: Reduction of the nitro groups can yield corresponding amino derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Oxidation: Oxidation of the amino group may lead to imine or amide oxidation products.
Common reagents include reducing agents (such as hydrogen gas over a catalyst), nucleophiles (e.g., amines), and oxidizing agents (e.g., potassium permanganate).
科学的研究の応用
Chemistry::
- Used as a building block for more complex molecules.
- Investigated for its reactivity in various organic transformations.
- Potential bioactive properties due to its aromatic and nitro substituents.
- May interact with biological targets (e.g., enzymes, receptors).
- Limited industrial applications due to its specialized structure.
作用機序
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular components, possibly affecting enzymatic processes or signaling pathways.
類似化合物との比較
While N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dinitrobenzamide is unique in its structure, similar compounds include other benzamides and nitro-substituted aromatics.
特性
分子式 |
C19H13N3O5 |
|---|---|
分子量 |
363.3 g/mol |
IUPAC名 |
N-(1,2-dihydroacenaphthylen-5-yl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C19H13N3O5/c23-19(13-8-14(21(24)25)10-15(9-13)22(26)27)20-17-7-6-12-5-4-11-2-1-3-16(17)18(11)12/h1-3,6-10H,4-5H2,(H,20,23) |
InChIキー |
RDFGIXVYIVCGKS-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methyl-5-nitrophenyl)butanamide](/img/structure/B11535791.png)
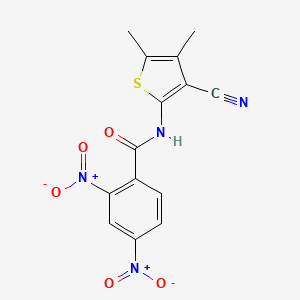
![N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11535800.png)
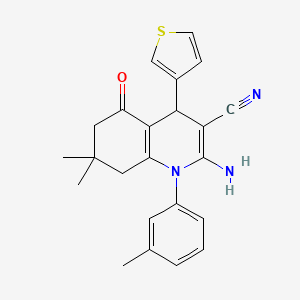
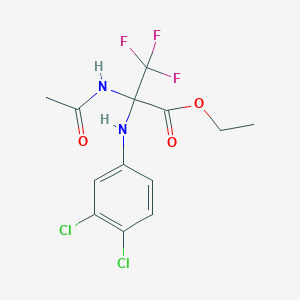
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide](/img/structure/B11535814.png)
![Bis(2-chloroethyl) {1-[4-(dimethylamino)phenyl]-2-nitroethyl}phosphonate](/img/structure/B11535815.png)
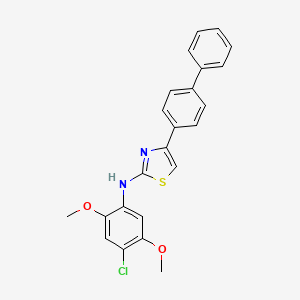

![N-(3,4-dichlorophenyl)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11535839.png)

![4-fluoro-N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide](/img/structure/B11535852.png)

![2-(Methyl{[4-(4-toluidinocarbonyl)phenoxy]carbothioyl}amino)naphthalene](/img/structure/B11535865.png)
